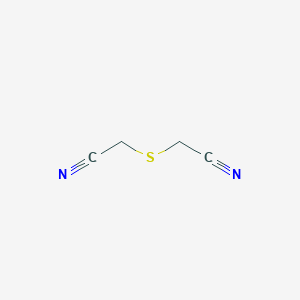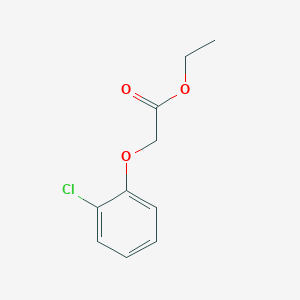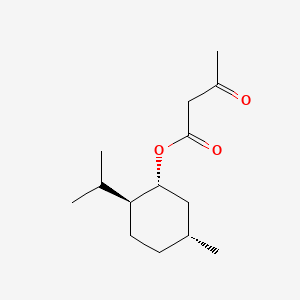
(1-Naphthylamino)acetic acid
Overview
Description
Scientific Research Applications
Plant Growth and Development
- Auxin Transport and Receptor Identification : A study using a photolabile analogue of naphthalene-1-acetic acid identified a 23-kDa protein in maize plasma membrane vesicles that binds to this auxin analogue, suggesting its role in auxin transport and possibly as part of the auxin efflux carrier system (Zettl et al., 1992).
- Mechanisms of Auxin Uptake and Accumulation : Research on tobacco cells highlighted the distinct pathways for the uptake and accumulation of different auxins, including naphthalene-1-acetic acid (NAA), demonstrating passive diffusion and the role of efflux carriers in auxin homeostasis (Delbarre et al., 1996).
Anticancer Properties
- Anticancer Compound Development : A study synthesized and evaluated 1,3,4-oxadiazole derivatives of naphthene-1-acetic acid for anticancer activity, finding compounds with moderate to high activity against breast cancer cell lines (Salahuddin et al., 2014).
Chemical Synthesis and Material Science
- Polyamide Synthesis : Research into new polyamides bearing naphthoxy groups, including derivatives of naphthylacetic acid, highlighted advancements in creating soluble and thermally stable materials for various applications (Shockravi et al., 2007).
Plant Hormone Regulation
- Role in Auxin-Induced Rooting : A study on cucumber indicated the involvement of the heme oxygenase/carbon monoxide system in the auxin-induced adventitious rooting process, with naphthylphthalamic acid being used to study auxin transport inhibition (Xuan et al., 2008).
Safety And Hazards
The safety data sheet for a related compound, 1-Naphthaleneacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is recommended to avoid ingestion and inhalation, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-(naphthalen-1-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZFLKJXSKCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332554 | |
| Record name | 1-naphthylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylamino)acetic acid | |
CAS RN |
6262-34-6 | |
| Record name | 1-naphthylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)






